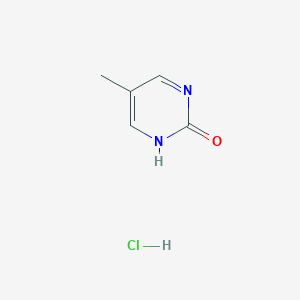

![molecular formula C14H19BN4O2 B1428306 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-91-9](/img/structure/B1428306.png)

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

説明

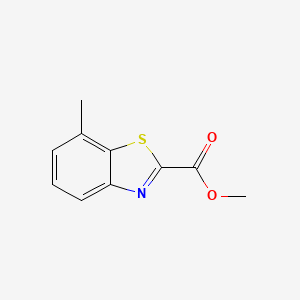

The compound is a pyrido[2,3-d]pyrimidin-2-amine derivative with a boronic ester group attached. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pyrido[2,3-d]pyrimidin-2-amine moiety is a common structural motif in medicinal chemistry and can be found in a variety of bioactive compounds.

Molecular Structure Analysis

The compound contains a boronic ester group, which is characterized by a boron atom connected to two oxygen atoms and two carbon atoms . The pyrido[2,3-d]pyrimidin-2-amine moiety is a bicyclic aromatic system with nitrogen atoms at positions 2 and 3 .Chemical Reactions Analysis

As a boronic ester, this compound would be expected to undergo Suzuki-Miyaura cross-coupling reactions with suitable halides . The pyrido[2,3-d]pyrimidin-2-amine moiety could potentially undergo various reactions typical of aromatic amines and pyrimidines.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a boronic ester, this compound would be expected to have relatively high stability and low reactivity under neutral or basic conditions . The presence of the aromatic pyrido[2,3-d]pyrimidin-2-amine moiety could contribute to its lipophilicity and potentially its ability to cross biological membranes.科学的研究の応用

Organic Synthesis Intermediates

FT-0719750 serves as an important intermediate in organic synthesis. It contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . This compound is integral in the synthesis of various organic molecules, particularly in the construction of complex pharmaceuticals.

Drug Development

In the realm of drug development, FT-0719750 is utilized for its high reactivity in transformation processes. It’s used in the asymmetric synthesis of amino acids and in coupling reactions like the Suzuki coupling . Its role in drug synthesis is crucial due to its stability and low toxicity.

Enzyme Inhibition

Boronic acid compounds, such as FT-0719750, are often used as enzyme inhibitors. They play a significant role in the treatment of diseases by inhibiting enzymatic processes that contribute to disease progression .

Fluorescent Probes

FT-0719750 can be used as a fluorescent probe in biological applications. It helps in identifying various biological and chemical substances, such as hydrogen peroxide, sugars, and certain ions, due to its ability to react and emit fluorescence upon binding .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in FT-0719750 make it suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, enabling controlled drug release .

Analytical Chemistry

FT-0719750 has applications in analytical chemistry, particularly in Fourier Transform Infrared Spectroscopy (FTIR). FTIR spectra can reveal the composition of solids, liquids, and gases, and FT-0719750 can be part of the calibration or validation process in FTIR analysis .

将来の方向性

The potential applications of this compound would depend on its biological activity. If it exhibits desirable bioactivity, such as kinase inhibition, it could be further developed as a therapeutic agent. Additionally, its use in synthetic chemistry could be explored further, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

特性

IUPAC Name |

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)10-6-9-7-18-12(16-5)19-11(9)17-8-10/h6-8H,1-5H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWWBLERXAQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)

![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)

![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)